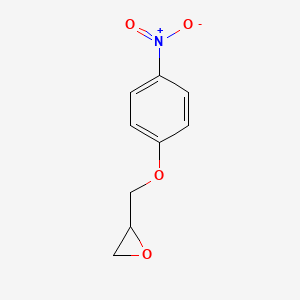

1,2-Epoxy-3-(p-nitrophenoxy)propane

Beschreibung

Historical Perspectives on Epoxide Chemistry and Biological Relevance

The study of epoxides, or oxiranes, dates back to the 19th century, with these three-membered cyclic ethers being recognized for their high reactivity due to significant ring strain. wikipedia.orgbritannica.com This inherent reactivity makes them susceptible to ring-opening reactions by a wide array of nucleophiles, a characteristic that has been harnessed in numerous applications. science.govscience.gov Initially, research into epoxides was predominantly in the realm of synthetic organic chemistry, leading to the development of epoxy resins and other polymers. wikipedia.org

The biological relevance of epoxides became increasingly apparent as researchers discovered their role as metabolic intermediates of various endogenous and xenobiotic compounds. This includes their involvement in the biosynthesis of complex natural products like polyether ionophore antibiotics. science.gov Furthermore, the ability of epoxides to react with biological macromolecules, including proteins and nucleic acids, highlighted their potential as both therapeutic agents and toxins. The development of asymmetric epoxidation techniques, such as the Sharpless and Jacobsen epoxidations, was a major milestone, enabling the synthesis of chiral epoxides which is crucial for producing enantiomerically pure drugs. wikipedia.orgmdpi.com

Evolution of Research Interests in Aryl Glycidyl (B131873) Ethers

Aryl glycidyl ethers, a class of compounds to which 1,2-Epoxy-3-(p-nitrophenoxy)propane belongs, have been a subject of scientific inquiry for many decades. Early interest in these compounds was largely driven by their use as reactive diluents and cross-linking agents in the polymer industry, particularly in the formulation of epoxy resins. acs.orgsigmaaldrich.com

As the understanding of biochemical pathways grew, the focus of research on aryl glycidyl ethers shifted towards their interactions with biological systems. Their ability to act as substrates for enzymes involved in detoxification processes, such as epoxide hydrolases and glutathione (B108866) S-transferases, made them valuable probes for studying enzyme kinetics and mechanisms. nih.gov The investigation of aryl glycidyl ethers has since expanded into areas like proteomics, where their reactivity is exploited to identify and enrich specific classes of proteins from complex biological mixtures.

Significance of the p-Nitrophenoxy Moiety in Biochemical and Chemical Reactivity

The presence of the p-nitrophenoxy group is a key determinant of the biochemical and chemical reactivity of this compound. The nitro group is strongly electron-withdrawing, which has two significant consequences for the molecule's reactivity. Firstly, it increases the electrophilicity of the epoxide ring's carbon atoms, making them more susceptible to nucleophilic attack. This enhanced reactivity is crucial for its function as a substrate in enzymatic assays and as a tool for covalent modification of proteins. ontosight.ai

Secondly, the p-nitrophenoxy group itself can act as a good leaving group in certain reactions. More importantly in the context of biochemical assays, the release of the p-nitrophenolate anion upon enzymatic or chemical reaction provides a convenient spectrophotometric handle for monitoring reaction kinetics. The p-nitrophenolate ion has a distinct yellow color, allowing for continuous and sensitive measurement of the reaction rate. ontosight.ai This property has been widely exploited in the development of assays for various enzymes.

Overview of Principal Research Trajectories for this compound

The unique chemical properties of this compound have led to its use in several key areas of research. The primary research trajectories for this compound include its application as a model substrate for studying enzyme kinetics, its use as an enzyme inhibitor, and its utility in proteomics for protein enrichment.

One of the most prominent uses of this compound is as a substrate for glutathione S-transferases (GSTs). nih.gov The enzymatic conjugation of the epoxide with glutathione can be readily monitored, making it a standard reagent for characterizing GST activity. nih.gov

Kinetic Parameters of Glutathione S-Transferase with this compound as a Substrate

| Enzyme Variant | Km (GSH) (mM) | Km (EPNP) (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Wild-type | 0.85 | 1.2 | 0.45 |

| W209H | 0.17 | 1.3 | 0.48 |

| R107L | 0.82 | 0.032 | 0.41 |

| D161L | 0.003 | 740 | 0.52 |

Data adapted from a study on GST variants.

Beyond its role as a substrate, this compound has been investigated as an irreversible inhibitor of certain enzymes, particularly aspartic proteinases like pepsin. The epoxide ring reacts with the carboxyl groups of active site aspartate residues, leading to covalent modification and inactivation of the enzyme.

In the field of proteomics, this compound is utilized for the enrichment of cysteine-containing proteins. The epoxide group reacts specifically with the thiol group of cysteine residues under controlled conditions, allowing for the selective labeling and subsequent isolation of these proteins from complex biological samples.

The metabolism of this compound has also been a subject of study, with research in animal models demonstrating that it is primarily metabolized through two main pathways: hydrolysis of the epoxide ring to form a diol, and conjugation with glutathione. nih.gov

Major Metabolites of this compound in Rodents

| Metabolite | Excretion Route | Percentage of Total Excretion |

|---|---|---|

| 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Urine | ~65% |

| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | Bile | ~25% |

| p-nitrophenol | Urine | ~10% |

Data derived from metabolic studies in rodents. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863512 | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-75-4 | |

| Record name | 2-[(4-Nitrophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl 4-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[(4-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(p-nitrophenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96071991U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 1,2 Epoxy 3 P Nitrophenoxy Propane

Epoxide Ring Opening Reactions

The reactivity of 1,2-Epoxy-3-(p-nitrophenoxy)propane is centered on the electrophilic nature of the carbon atoms in the epoxide ring, which readily undergo reactions with nucleophiles. These reactions alleviate the significant bond angle strain within the three-membered ring. youtube.com The outcomes of these reactions are influenced by the nature of the nucleophile and the presence or absence of a catalyst.

Nucleophilic Attack Pathways

Under neutral or basic conditions, the ring-opening of epoxides like this compound proceeds via a typical S(_N)2 mechanism. libretexts.org Nucleophiles attack one of the two carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. In the case of unsymmetrical epoxides, this attack generally occurs at the less sterically hindered carbon atom. openstax.orglibretexts.org For this compound, this would favor nucleophilic attack at the terminal (C3) position of the propane (B168953) backbone. The reaction results in a trans configuration of the nucleophile and the newly formed hydroxyl group. libretexts.org

Acid-Catalyzed Ring Opening

The presence of an acid catalyst significantly facilitates the ring-opening of epoxides, even with weak nucleophiles. libretexts.orgyoutube.com The reaction is initiated by the protonation of the epoxide's oxygen atom, which enhances the electrophilicity of the ring carbons and makes the epoxide a better leaving group. youtube.com

The regioselectivity of the nucleophilic attack in acid-catalyzed reactions is more complex and depends on the substitution pattern of the epoxide. openstax.orglibretexts.org

S(_N)2-like character : If the epoxide carbons are primary or secondary, the nucleophile tends to attack the less substituted carbon. openstax.orglibretexts.org

S(_N)1-like character : If one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state. openstax.orglibretexts.org

For this compound, which has a primary and a secondary carbon in the epoxide ring, the attack under acidic conditions would still be expected to favor the less substituted primary carbon. openstax.orglibretexts.org The mechanism is considered to be a hybrid, lying somewhere between a pure S(_N)1 and S(_N)2 pathway. libretexts.org

Enzyme-Catalyzed Ring Opening

In biological systems, the opening of the epoxide ring is often catalyzed by enzymes, primarily epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to form the corresponding trans-1,2-diols. this compound is a known substrate for glutathione (B108866) S-transferases, particularly glutathione transferase E, which has high activity towards this compound. tandfonline.com The enzymatic reaction involves the conjugation of the epoxide with glutathione. tandfonline.comsigmaaldrich.com

Metabolic studies in rats and rabbits have identified 2-hydroxy-3-(p-nitrophenoxy)propionic acid as a urinary metabolite, indicating that the diol formed from the hydrolysis of the epoxide undergoes further oxidation. tandfonline.comnih.govtandfonline.com

Reactions with Biological Nucleophiles

The high reactivity of the epoxide ring makes this compound capable of reacting with various nucleophilic sites present in biological macromolecules. These reactions are significant as they can lead to covalent modifications of proteins and nucleic acids.

Interaction with Amino Acid Residues

The nucleophilic side chains of certain amino acid residues in proteins can react with epoxides. Studies on the metabolism of this compound have provided direct evidence for such interactions.

Specifically, the administration of this compound to rats and rabbits leads to a significant decrease in hepatic glutathione (GSH) levels. nih.govtandfonline.com This is accompanied by the excretion of a mercapturic acid derivative, N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine. tandfonline.comnih.govtandfonline.com This metabolite is formed through the initial enzymatic conjugation of the epoxide with the thiol group of glutathione, followed by subsequent metabolic processing to the final N-acetylcysteine conjugate. tandfonline.com This pathway confirms the reaction of the epoxide with the sulfhydryl group of cysteine residues within the glutathione tripeptide.

| Metabolite | Pathway | Biological Nucleophile |

|---|---|---|

| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | Glutathione Conjugation (Mercapturic Acid Pathway) | Cysteine (in Glutathione) |

| 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Epoxide Hydrolysis and Oxidation | Water (via Epoxide Hydrolase) |

| p-nitrophenol | Ether Cleavage | Not Applicable |

Adduct Formation with Nucleic Acids

Epoxides are recognized as alkylating agents that have the potential to form covalent adducts with nucleic acids. This reactivity is the basis for the mutagenic and carcinogenic properties observed for many epoxides. Research has indicated that this compound is capable of forming DNA adducts, which points to its potential genotoxicity. The specific nucleophilic sites within DNA that are most susceptible to attack by epoxides are typically the N7 position of guanine (B1146940) and the N3 position of adenine. The formation of such adducts can disrupt normal DNA replication and transcription, leading to mutations.

Kinetics and Thermodynamics of Key Reactions

The principal reaction of this compound is the nucleophilic ring-opening of the strained epoxide ring. This reaction can be initiated by a variety of nucleophiles and can proceed under either acidic or basic/neutral conditions, leading to different regiochemical outcomes. The kinetics and thermodynamics of these reactions are significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The electron-withdrawing nature of the p-nitrophenoxy group is expected to play a crucial role in the reactivity of the epoxide. This group can influence the electron density at the carbon atoms of the epoxide ring, potentially affecting the rates of nucleophilic attack.

Under basic or neutral conditions, the ring-opening of epoxides generally follows an SN2 mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.comyoutube.com The nucleophile attacks the sterically least hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon (C1). The reaction rate is typically second order, depending on the concentrations of both the epoxide and the nucleophile.

The reactions of glycidyl (B131873) ethers with amines have been studied as model systems for the curing of epoxy resins. These studies show that the reaction rate is influenced by steric factors and the basicity of the amine. sci-hub.semsu.edu Hydroxyl groups, either from the solvent or generated during the reaction, can act as catalysts, accelerating the reaction by hydrogen bonding with the epoxide oxygen, making the ring more susceptible to nucleophilic attack. sci-hub.se

The thermodynamics of epoxide ring-opening are generally favorable due to the release of the significant ring strain, which is estimated to be around 13 kcal/mol. masterorganicchemistry.com The enthalpy of reaction (ΔH) is therefore typically negative (exothermic). The entropy of activation (ΔS‡) for these reactions is often negative, indicating a more ordered transition state compared to the reactants. Enthalpy-entropy compensation has been observed in the ring-opening reactions of aryloxiranes, where changes in activation enthalpy are offset by changes in activation entropy. bohrium.com

| Reaction Type | Nucleophile | Expected Kinetic Profile | Key Thermodynamic Features |

| Base/Neutral Ring-Opening | Amines, Hydroxides, Alkoxides | Second-order kinetics. Rate dependent on nucleophile concentration and basicity. Steric hindrance at the electrophilic carbon is a major factor. | Exothermic (ΔH < 0) due to release of ring strain. Negative entropy of activation (ΔS‡) indicating an ordered transition state. |

| Acid-Catalyzed Ring-Opening | Water, Alcohols | Rate dependent on the concentration of the epoxide and the acid catalyst. Nucleophilic attack at the more substituted carbon is often favored. | Exothermic (ΔH < 0). The protonation of the epoxide oxygen is a key step, making the ring more reactive. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides powerful tools to investigate the reaction mechanisms, transition states, and energetics of epoxide reactions. acs.orgresearchgate.net While specific computational studies on this compound are scarce, the principles derived from modeling similar systems can be applied.

Computational studies on the ring-opening of epoxides have elucidated the structures of transition states and the influence of catalysts. For nucleophilic attack under basic conditions, the calculated transition state typically shows the nucleophile approaching the carbon atom from the backside, consistent with an SN2 mechanism.

In acid-catalyzed reactions, computational models show that the protonation of the epoxide oxygen significantly lowers the activation barrier for ring-opening. acs.org The transition state in these reactions has more carbocationic character, which explains the preference for nucleophilic attack at the more substituted carbon atom that can better stabilize the developing positive charge. libretexts.org

DFT calculations can be used to determine the activation energies (ΔE‡) and reaction energies (ΔE) for various reaction pathways. These calculations can help to predict the regioselectivity and stereoselectivity of the ring-opening reaction. For instance, by comparing the activation energies for nucleophilic attack at the two different carbon atoms of the epoxide ring, the preferred reaction pathway can be identified.

A DFT study on the base-catalyzed cleavage of a β-O-4 ether linkage in a lignin (B12514952) model, which can involve an epoxide intermediate, highlighted the role of the cation of the base in stabilizing the transition state. nih.gov Such computational insights can be valuable in understanding the role of catalysts in the reactions of this compound.

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction energies, reaction pathways. | Prediction of regioselectivity in ring-opening reactions. Understanding the catalytic effect of acids and bases. Elucidation of the electronic effects of the p-nitrophenoxy substituent. |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations, detailed electronic structure information. | Refined understanding of the reaction mechanism and energetics. Benchmarking of DFT results. |

| Molecular Dynamics (MD) Simulations | Solvent effects, conformational dynamics. | Understanding the role of the solvent in the reaction kinetics and mechanism. Modeling the interaction of the compound with larger biological molecules. |

Enzymatic Interactions and Biological Activity of 1,2 Epoxy 3 P Nitrophenoxy Propane

Mechanisms of Enzyme Inhibition by 1,2-Epoxy-3-(p-nitrophenoxy)propane

This compound (EPNP) is recognized as a potent inactivator of specific enzyme classes, primarily through covalent modification of active site residues. Its chemical structure, featuring a reactive epoxide ring, allows it to act as an effective electrophile, targeting nucleophilic amino acid side chains within an enzyme's catalytic center. This mechanism-based inactivation has been a valuable tool in the study of enzyme structure and function, particularly for the aspartic proteinase family.

EPNP is a well-established irreversible inhibitor of aspartic proteinases, a class of proteolytic enzymes that utilize two aspartic acid residues for catalysis. pageplace.de The inhibition by EPNP, along with other classic inhibitors like pepstatin and diazoacetyl norleucine methyl ester (DAN), is considered a hallmark characteristic for identifying and classifying new enzymes within this group (EC 3.4.23). pageplace.de The irreversible nature of the inhibition stems from the formation of a stable covalent bond between the inhibitor and the enzyme.

The inhibitory action of EPNP demonstrates notable specificity for pepsin and other related aspartic proteinases. Research on penicillopepsin, an acid protease from Penicillium janthinellum with significant homology to porcine pepsin, showed it was completely inactivated by EPNP. cdnsciencepub.com The rate of this inactivation is pH-dependent, occurring more rapidly at pH 3.0 than at pH 6.0. cdnsciencepub.com Further studies on the acid protease from Rhizopus chinensis also revealed high homology in the amino acid sequences surrounding the EPNP-reactive aspartyl residues when compared to those in pepsin and rennin (chymosin). oup.com This conservation of the active site structure across different species and organisms underlines the specificity of EPNP for this enzyme family.

| Enzyme | Source Organism | Inhibition by EPNP | Key Finding |

|---|---|---|---|

| Penicillopepsin | Penicillium janthinellum | Complete Inactivation | Inactivation is pH-dependent, faster at pH 3.0. cdnsciencepub.com |

| Rhizopus chinensis acid protease | Rhizopus chinensis | Inactivation by reaction with aspartyl residue | High homology with pepsin and rennin around the reactive site. oup.com |

| Pepsin A | Porcine | Inactivation | Considered a classic inhibitor for this enzyme class. pageplace.decdnsciencepub.com |

The mechanism of irreversible inhibition by EPNP involves the covalent modification of one of the two catalytic aspartate residues in the enzyme's active site. The epoxide ring of EPNP is susceptible to nucleophilic attack by the carboxylate side chain of an aspartate residue. Studies with penicillopepsin demonstrated that its inactivation corresponded with the incorporation of approximately one mole of EPNP per mole of the enzyme, forming an ester linkage with an aspartic acid side chain. cdnsciencepub.com The reaction is highly specific; enzyme that was first inactivated by EPNP could not react with diazoacetylnorleucine methyl ester, another active-site directed inhibitor that targets the same catalytic residues, and vice-versa. cdnsciencepub.com This confirms that EPNP directly targets the catalytic machinery of the enzyme. The pH-dependent kinetics of this inactivation are consistent with a mechanism requiring an unprotonated carboxyl group in the active site to act as the nucleophile. oipub.com

Beyond classical aspartic proteinases, EPNP has been shown to inhibit the protease from the Simian Immunodeficiency Virus (SIV), a retrovirus closely related to the Human Immunodeficiency Virus (HIV). SIV protease is also an aspartic proteinase and is essential for viral maturation and replication.

The structural basis for the inhibition of SIV protease by EPNP has been elucidated through X-ray crystallography. nih.gov The crystal structure of a variant of SIV protease in a complex with EPNP was determined to a resolution of 2.4 Å. nih.gov This structural analysis revealed that one molecule of EPNP binds per protease dimer, a stoichiometry that was also confirmed by mass spectral analysis. nih.gov

The key interaction is the formation of a covalent bond between the epoxide moiety of EPNP and one of the two active site aspartic acid residues (Asp-215) of the protease dimer. pageplace.denih.gov The p-nitrophenoxy group of the inhibitor extends into the P1 binding pocket of the enzyme, a subsite that typically accommodates the side chains of substrate amino acids. nih.gov Additionally, the nitro group of EPNP forms an interaction with an arginine residue (Arg 8) in the active site. nih.gov

| Inhibitor | Target Enzyme | Binding Stoichiometry (Inhibitor:Enzyme Dimer) | Key Interactions |

|---|---|---|---|

| This compound (EPNP) | SIV Protease | 1:1 | Covalent bond with active site aspartate; Phenyl group in P1 pocket; Nitro group interacts with Arg 8. nih.gov |

The inhibition of SIV protease by the non-peptide compound EPNP and the detailed understanding of its binding mode have significant implications for the design of inhibitors against the related HIV-1 protease. nih.gov HIV-1 protease is a primary target for antiretroviral therapy, and the development of effective inhibitors is a cornerstone of AIDS treatment. nih.govdiva-portal.org

The structure of the EPNP-SIV protease complex provides a template for the rational design of novel, non-peptide-based irreversible inhibitors. nih.gov By understanding how the simple chemical scaffold of EPNP can covalently bind to the active site and occupy a key substrate-binding pocket, medicinal chemists can design more complex and potent molecules. This structure-based drug design approach is crucial for developing new generations of protease inhibitors that can overcome challenges such as drug resistance. nih.govnih.gov The EPNP structure serves as a starting point for creating inhibitors that are not based on a peptide backbone, which can often lead to improved pharmacokinetic properties. nih.govyoutube.com

Inhibition of Simian Immunodeficiency Virus (SIV) Protease

Interaction with Glutathione (B108866) S-Transferases (GSTs)

This compound is a significant compound in the study of xenobiotic metabolism, particularly due to its interaction with Glutathione S-Transferases (GSTs). These enzymes play a crucial role in the detoxification of a wide range of electrophilic compounds by catalyzing their conjugation with glutathione.

This compound (EPNP) serves as a widely used model substrate for assaying the activity of Glutathione S-Transferases. sigmaaldrich.com The enzymatic reaction involves the conjugation of the epoxide group of EPNP with the thiol group of reduced glutathione (GSH). sigmaaldrich.comnih.gov This process leads to the formation of a more water-soluble and less toxic conjugate, facilitating its excretion from the body. nih.gov

The utility of EPNP as a substrate is enhanced by the convenience of its detection method. The conjugation reaction can be continuously monitored using spectrophotometry, making it a staple in kinetic studies of GSTs. sigmaaldrich.com For instance, a standard assay for GST activity measures the rate of conjugation of one micromole of EPNP with reduced glutathione per minute at a pH of 6.5 and a temperature of 25°C. sigmaaldrich.com In vivo studies in rats and rabbits have confirmed this metabolic pathway, showing the excretion of N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine, a mercapturic acid derivative of the glutathione conjugate. nih.gov The administration of EPNP in rats also leads to a significant decrease in hepatic glutathione levels, indicating its role as a substrate for GST-mediated conjugation. nih.gov

The efficiency of EPNP conjugation is highly dependent on the specific amino acid architecture of the GST active site. Research on the class mu glutathione S-transferase, cGSTM1-1, has identified several key residues that are critical for its epoxidase activity towards EPNP. nih.gov

Mutagenesis and kinetic studies have revealed that Tyr115, Gln165, and Trp209 are significant contributors to the EPNP-conjugating activity of the enzyme. nih.gov The hydrophobic side-chain of Trp209, located on the C-terminal tail, is particularly important. Replacing Trp209 with other residues such as histidine, isoleucine, or proline resulted in a dramatic five-fold to 28-fold decrease in the catalytic rate (kcat) of the enzyme. nih.gov In contrast, a more conservative substitution with phenylalanine (W209F) led to only a modest 25% decrease in kcat. nih.gov

Other residues also play crucial roles. Gln165 substitutions with glutamate (B1630785) or leucine (B10760876) did not significantly affect the enzyme's affinity for either GSH or EPNP but did cause a noticeable reduction in the catalytic rate. nih.gov Asp161 was found to be important for maintaining the structural integrity of the enzyme. nih.gov Furthermore, a charged residue at position 107 is necessary; for example, the R107L mutant exhibited a 38-fold lower affinity for GSH compared to the wild-type enzyme. nih.gov

| Mutation | Effect on kcat(app) | Effect on Km(app)(GSH) | Reference |

|---|---|---|---|

| W209H, W209I, W209P | 5 to 28-fold decrease | Not specified | nih.gov |

| W209F | 25% decrease | Not specified | nih.gov |

| Q165E, Q165L | Discernible reduction | Minimal effect | nih.gov |

| R107L | Not specified | 38-fold lower affinity (higher Km) | nih.gov |

| R107E | 35% lower | 11-fold lower (higher affinity) | nih.gov |

The affinity of Glutathione S-Transferases for this compound varies considerably across different species and among various GST isoforms. This variability reflects the diverse evolution and substrate specificities of this large enzyme family.

For example, a comparison between chicken GSTM1-1 (cGSTM1-1) and rat GSTM1-1 (rGSTM1-1) highlights a key difference at residue 209. The rat enzyme possesses a serine at this position, in contrast to the tryptophan found in the chicken enzyme. nih.gov When the serine in the rat enzyme was mutated to tryptophan (S209W), the resulting mutant's catalytic rate (kcat) was 2.5-fold higher than that of the wild-type rat enzyme, demonstrating the significance of this single amino acid difference. nih.gov

Different classes of GSTs also show varied activity towards EPNP. Studies on trout liver cytosol have identified multiple cationic GST fractions (C1, C2, C4, and C5) that exhibit activity towards EPNP, with fractions C4 and C5 showing notable conjugation rates. researchgate.net Furthermore, the human Theta-class GST, T1-1, is also known to utilize EPNP as a substrate. researchgate.net This diversity in activity underscores the importance of considering specific isoforms and species when evaluating the metabolism of EPNP.

Substrate for Epoxide Hydrolases

Epoxide hydrolases (EHs) are another class of enzymes involved in the metabolism of epoxide-containing compounds. They catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diols.

While EPNP is an excellent substrate for many GSTs, its interaction with cytosolic epoxide hydrolase (cEH) appears to be less significant. Studies using purified mouse liver cytosolic epoxide hydrolase have found that this compound (referred to as p-nitrophenyl glycidyl (B131873) ether in the study) is a very poor substrate for this enzyme. ebi.ac.uk Cytosolic EH is known to selectively hydrolyze trans-substituted epoxides, which complements the activity of microsomal epoxide hydrolase that prefers cis-substituted epoxides. nih.gov Despite the low in vitro activity with purified cEH, in vivo studies in rats and rabbits show the excretion of 2-hydroxy-3-(p-nitrophenoxy)propionic acid, a diol product that would result from epoxide hydrolysis, suggesting that hydrolysis does occur, potentially mediated by other EH isoforms or enzymes. nih.gov

The low rate of hydrolysis of EPNP by cytosolic epoxide hydrolase is more apparent when compared to other known substrates for the enzyme. ebi.ac.uk Trans-stilbene (B89595) oxide is a commonly used substrate for measuring cEH activity, but other compounds have been identified that are hydrolyzed much more rapidly. ebi.ac.uk For example, 1,2-epoxy-1-(p-nitrophenyl)pentane (ENP5) and 1,2-epoxy-1-(2-quinolyl)pentane (EQU5) are both hydrolyzed significantly faster than trans-stilbene oxide by purified mouse liver cEH. ebi.ac.uk The fact that EPNP is considered a very poor substrate in this context indicates that its rate of hydrolysis by cEH is substantially lower than these other compounds. ebi.ac.uk Factors such as the substitution pattern on the epoxide ring and the presence of neighboring functional groups are known to significantly influence hydrolysis rates. oberlin.edu

| Substrate | Relative Hydrolysis Rate by cEH | Reference |

|---|---|---|

| 1,2-Epoxy-1-(p-nitrophenyl)pentane (ENP5) | High (Significantly faster than trans-stilbene oxide) | ebi.ac.uk |

| 1,2-Epoxy-1-(2-quinolyl)pentane (EQU5) | High (Significantly faster than trans-stilbene oxide) | ebi.ac.uk |

| trans-Stilbene oxide | Commonly used standard substrate | ebi.ac.uk |

| This compound | Very poor | ebi.ac.uk |

Effects on Hepatic Glutathione Levels

The administration of this compound has been shown to cause a significant reduction in the levels of hepatic glutathione (GSH) in animal models. nih.gov Studies in rats have demonstrated that exposure to this epoxide leads to a marked fall in the concentration of this critical antioxidant in the liver. nih.gov This depletion is a direct consequence of the enzymatic conjugation of glutathione with the epoxide, a primary detoxification pathway for this type of compound.

Interactive Data Table: Effect of this compound on Hepatic Glutathione Levels

| Parameter | Observation in Rats | Source |

| Hepatic Glutathione (GSH) Level | Marked decrease following administration | nih.gov |

Note: Specific quantitative values for percentage decrease or concentration changes are not available in the cited literature.

Enzymatic Degradation Pathways

The metabolism of this compound in the body proceeds through two primary enzymatic pathways, reflecting the dual nature of epoxide detoxification. These pathways involve conjugation with glutathione and hydrolysis by epoxide hydrolases.

The dominant pathway for the detoxification of this compound is its conjugation with glutathione, a reaction catalyzed by the family of enzymes known as Glutathione S-transferases (GSTs). sigmaaldrich.com This process involves the nucleophilic attack of the thiol group of glutathione on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable glutathione conjugate.

The initial conjugate, S-(2-hydroxy-3-(p-nitrophenoxy)propyl)glutathione, is further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine (B1666218) residues from the glutathione moiety, followed by the acetylation of the remaining cysteine residue. The final product excreted in the urine is N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine. nih.gov The identification of this mercapturic acid derivative in the urine of rats and rabbits administered the compound provides strong evidence for this metabolic route. nih.gov

An alternative, though significant, pathway for the degradation of this compound is through hydrolysis, catalyzed by epoxide hydrolases. These enzymes add a water molecule to the epoxide ring, resulting in the formation of the corresponding diol, 3-(p-nitrophenoxy)propane-1,2-diol. This diol can then be further oxidized to form 2-hydroxy-3-(p-nitrophenoxy)propionic acid, which has also been identified as a urinary metabolite in both rats and rabbits. nih.gov The presence of this metabolite confirms the involvement of the epoxide hydrolase pathway in the biotransformation of this compound.

Another metabolite that has been identified is p-nitrophenol, which suggests a further breakdown of the parent compound. nih.gov

Biotransformation and Metabolism of 1,2 Epoxy 3 P Nitrophenoxy Propane

In Vivo Metabolic Fate in Mammalian Systems

Studies in both rats and rabbits have been instrumental in elucidating the in vivo metabolic pathways of 1,2-Epoxy-3-(p-nitrophenoxy)propane. tandfonline.comnih.govtandfonline.com When administered to these mammalian models, the compound undergoes extensive biotransformation, leading to the formation of several key metabolites that are subsequently excreted. tandfonline.comnih.gov A notable physiological effect observed in rats following administration is a significant decrease in hepatic glutathione (B108866) (GSH) levels, indicating the involvement of GSH in the detoxification process. tandfonline.comnih.govtandfonline.com

The metabolism of this compound results in three primary types of metabolites that have been identified in the urine of dosed rats and rabbits. nih.govtandfonline.com

One of the main metabolites identified is 2-hydroxy-3-(p-nitrophenoxy)propionic acid. tandfonline.comnih.govtandfonline.com This metabolite is formed through the enzymatic hydrolysis of the epoxide ring, a common pathway for epoxide detoxification, followed by oxidation of the resulting diol. This hydroxylated acid was detected in the urine of both rabbits and rats administered the parent compound. tandfonline.com

Conjugation with glutathione (GSH) is a critical detoxification pathway for epoxides. tandfonline.com this compound is a substrate for glutathione S-transferases, which catalyze its conjugation with GSH. tandfonline.comsigmaaldrich.com The initial conjugate is further metabolized through the mercapturic acid pathway. The final product excreted in urine is N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine. tandfonline.comnih.govtandfonline.com The formation of this conjugate underscores the importance of the glutathione system in the detoxification of this compound, which is further supported by the observed depletion of hepatic GSH levels in rats. nih.govtandfonline.com Research has also identified that the product formed in the active site of the enzyme cGSTM1-1 is 1-hydroxy-2-(S-glutathionyl)-3-(p-nitrophenoxy)propane, rather than the expected 2-hydroxy isomer. nih.gov

In addition to conjugation and hydroxylation, p-nitrophenol is also a recognized metabolite excreted by both rabbits and rats after exposure to this compound. tandfonline.comnih.gov This indicates that a metabolic pathway exists for the cleavage of the ether linkage in the parent compound.

| Metabolite Class | Specific Metabolite Identified | Metabolic Pathway | Species Detected In |

|---|---|---|---|

| Hydroxylated Derivative | 2-hydroxy-3-(p-nitrophenoxy)propionic acid | Epoxide hydrolysis and oxidation | Rats, Rabbits tandfonline.comnih.govtandfonline.com |

| Glutathione Conjugate | N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine (Mercapturic Acid) | Glutathione conjugation | Rats, Rabbits tandfonline.comnih.govtandfonline.com |

| Cleavage Product | p-Nitrophenol | Ether linkage cleavage | Rats, Rabbits tandfonline.comnih.gov |

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of a vast array of xenobiotics, including drugs and environmental toxins. nih.govnih.govresearchgate.net Their primary function is to introduce or expose functional groups, such as hydroxyl groups, on substrates to increase their polarity and facilitate their excretion. nih.govnih.gov In the context of epoxide metabolism, CYP enzymes can be involved in the initial formation of epoxides from parent compounds or in their subsequent metabolism. While direct studies detailing the specific CYP isozymes involved in this compound metabolism are not extensively covered, the formation of hydroxylated metabolites is characteristic of CYP-catalyzed oxidation reactions. nih.gov These enzymes are known to catalyze the oxidation of a wide range of substances in the liver, which is the primary site of drug metabolism. nih.govresearchgate.net

In addition to renal excretion via urine, the biliary system is a confirmed route for the elimination of this compound metabolites. tandfonline.comnih.gov This pathway is particularly important for the excretion of larger, more polar metabolites, such as glutathione conjugates, from the liver into the intestines. The description of biliary excretion for the metabolites of this compound confirms its role as a significant clearance mechanism in mammalian systems. nih.gov

Identification of Primary Metabolites

In Vitro Metabolic Studies Using Cellular and Subcellular Systems

In vitro studies utilizing various cellular and subcellular systems have been instrumental in elucidating the metabolic pathways of this compound. These systems, which include purified enzymes, tissue homogenates, and subcellular fractions like microsomes and cytosol, allow for a detailed investigation of the enzymatic reactions involved in the biotransformation of this compound.

A significant body of research points to glutathione (GSH) conjugation as a primary route of metabolism for this compound. This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in the detoxification of electrophilic compounds. The epoxidase activity of a class mu glutathione S-transferase, cGSTM1-1, has been investigated using this compound as a substrate. nih.gov The product of this conjugation reaction has been identified as 1-hydroxy-2-(S-glutathionyl)-3-(p-nitrophenoxy)propane. nih.gov

The kinetics of this conjugation reaction have been a subject of study, with mutagenesis and kinetic analyses revealing the importance of specific amino acid residues in the enzyme's active site for its catalytic activity. For instance, a hydrophobic side-chain at residue 209 of cGSTM1-1 has been shown to be necessary for its epoxidase activity. nih.gov

Another key enzymatic pathway in the metabolism of epoxides is hydrolysis, catalyzed by epoxide hydrolases (EHs). These enzymes convert epoxides to their corresponding vicinal diols. While direct kinetic data for the hydrolysis of this compound by EH is not extensively detailed in the available literature, the activity of EH towards structurally related phenyl glycidyl (B131873) ethers has been demonstrated. umich.edunih.gov It is therefore highly probable that this compound is also a substrate for EH, leading to the formation of 3-(p-nitrophenoxy)propane-1,2-diol.

The table below summarizes the primary in vitro metabolic pathways for this compound.

| Metabolic Pathway | Enzyme | Product |

| Glutathione Conjugation | Glutathione S-Transferase (GST) | 1-hydroxy-2-(S-glutathionyl)-3-(p-nitrophenoxy)propane |

| Hydrolysis | Epoxide Hydrolase (EH) | 3-(p-nitrophenoxy)propane-1,2-diol |

Comparative Metabolism Across Different Organisms

The metabolism of xenobiotics, including this compound, can exhibit significant variation across different species. These differences can be both quantitative and qualitative, affecting the rate of metabolism and the profile of metabolites formed.

A key study investigated the metabolites of this compound in both rats and rabbits following its administration. nih.gov In both species, the primary routes of metabolism were found to be consistent, leading to the excretion of similar types of metabolites. The identified urinary metabolites in both rats and rabbits were 2-hydroxy-3-(p-nitrophenoxy)propionic acid, N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine (a mercapturic acid derivative), and p-nitrophenol. nih.gov The presence of the mercapturic acid derivative provides strong in vivo evidence for the importance of the glutathione conjugation pathway, as N-acetyl-S-cysteine conjugates are the final products of this detoxification route. The administration of the epoxide in rats was also shown to cause a marked decrease in hepatic glutathione levels, further supporting the role of GSH in its metabolism. nih.gov Additionally, the biliary excretion of metabolites of this compound has been described, indicating this as a significant route of elimination for its metabolic products. nih.gov

The following table presents a comparison of the metabolites of this compound identified in rats and rabbits.

| Metabolite | Rat | Rabbit |

| 2-hydroxy-3-(p-nitrophenoxy)propionic acid | ✓ | ✓ |

| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | ✓ | ✓ |

| p-nitrophenol | ✓ | ✓ |

While detailed comparative metabolic studies in a wider range of species, including humans, are not extensively available for this specific compound, general knowledge of species-specific differences in the expression and activity of glutathione S-transferases and epoxide hydrolases suggests that variations in the metabolic profile of this compound are likely to exist. nih.govnih.gov

Factors Influencing Metabolic Pathways (e.g., enzyme induction)

The metabolic pathways of this compound can be influenced by various factors, a prominent one being enzyme induction. Enzyme induction is a process where exposure to certain chemicals leads to an increased synthesis of specific enzymes, which can, in turn, alter the rate of metabolism of other compounds.

The primary enzymes involved in the biotransformation of this compound, namely glutathione S-transferases and epoxide hydrolases, are known to be inducible. For instance, studies have shown that the activity of epoxide hydrolase in rat liver homogenate can be significantly increased following treatment with inducing agents. umich.edu This suggests that prior or concurrent exposure to such agents could enhance the detoxification of this compound via the hydrolytic pathway.

Phenobarbital (B1680315) is a well-known inducer of various drug-metabolizing enzymes, including certain carboxylesterases. nih.gov While the direct effect of phenobarbital on the metabolism of this compound has not been specifically reported, its known inducing effects on the broader family of metabolic enzymes suggest a potential to alter the biotransformation of this compound.

Genetic polymorphisms in the enzymes responsible for metabolism can also be a significant factor influencing the metabolic pathways. For example, polymorphisms in microsomal epoxide hydrolase have been identified, which can lead to variations in enzyme activity. taylorandfrancis.compsu.edu Such genetic differences could result in inter-individual variability in the rate and pathway of this compound metabolism, potentially affecting individual susceptibility to its effects.

Toxicological and Mutagenicity Research on 1,2 Epoxy 3 P Nitrophenoxy Propane

Genotoxicity and DNA Damage Assessment

Genotoxicity assessment evaluates the ability of chemical agents to damage genetic material. For 1,2-Epoxy-3-(p-nitrophenoxy)propane, this has been primarily investigated through its mechanisms of DNA interaction and its effects on chromosomal structure in eukaryotic cells.

Epoxides as a chemical class are known to be reactive electrophiles. The genotoxicity of compounds like this compound is understood to stem from the reactivity of the epoxide (oxirane) ring. This ring can be opened through nucleophilic attack by biological macromolecules, including DNA. This reaction results in the formation of a covalent bond between the compound and the DNA, creating a DNA adduct. Such adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and other forms of genetic damage if not repaired by the cell.

The clastogenic potential, or the ability to cause breaks in chromosomes, of this compound has been evaluated in mouse lymphocytes. umich.edunih.gov In a comparative study, this compound was one of four aliphatic epoxides tested for the induction of chromosomal aberrations (CA) both in vivo and in vitro.

In the in vitro assay, this compound produced a significant, concentration-dependent increase in the percentage of chromosomal aberrations in cultured mouse lymphocytes. umich.edunih.gov Similarly, in vivo studies showed that the compound caused a significant increase in the percentage of abnormal cells when compared to the negative control. umich.edunih.gov The most frequently observed type of damage was chromatid breaks. umich.edu

| Compound | Concentration (mM) | % Abnormal Cells (Mean ± S.E.) |

|---|---|---|

| Negative Control (DMSO) | - | 3.0 ± 0.4 |

| This compound (GNPE) | 0.1 | 10.5 ± 1.0 |

| 0.2 | 16.5 ± 0.9 | |

| 0.3 | 25.0 ± 1.2 |

Mutagenicity Studies in Prokaryotic Systems (e.g., Salmonella Typhimurium Ames Assay)

The Ames assay is a widely used short-term bacterial reverse mutation test to assess the mutagenic potential of chemical compounds. nih.gov It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium. nih.gov Mutagenic substances can cause mutations that restore the gene's function, allowing the bacteria to grow. nih.gov

Research has demonstrated that this compound is mutagenic in the Ames test. umich.edu Studies on a series of aliphatic epoxides found that monosubstituted oxiranes, the structural class to which this compound belongs, were the most potent mutagens. umich.edu

The mutagenic activity of this compound and related epoxides was detected in Salmonella typhimurium strains TA100 and TA1535. umich.edu Both of these strains are specifically designed to detect mutagens that cause base-pair substitutions. umich.edu The compound did not show mutagenic activity in strains TA98 and TA1537, which are used to detect frameshift mutagens. umich.edu This indicates that this compound primarily acts as a mutagen by inducing point mutations where one DNA base is replaced by another.

The mutagenic potency of aliphatic epoxides in the Ames test is influenced by their chemical structure. For monosubstituted epoxides, the presence of electron-withdrawing substituents on the molecule, such as the p-nitrophenoxy group in this compound, has been shown to increase mutagenic activity. umich.edu

In a comparative study of genotoxicity in mouse lymphocytes, the order of potency for inducing chromosomal aberrations was Glycidyl (B131873) 1-naphthyl ether (GNE) ≈ 1-Naphthylpropylene oxide (NPO) > this compound (GNPE) ≈ 3,3,3-Trichloropropylene oxide (TCPO). umich.edu

| Compound | Abbreviation | Relative Genotoxicity Ranking |

|---|---|---|

| Glycidyl 1-naphthyl ether | GNE | High |

| 1-Naphthylpropylene oxide | NPO | High |

| This compound | GNPE | Moderate |

| 3,3,3-Trichloropropylene oxide | TCPO | Moderate |

Cellular Toxicity and Cytotoxicity Profiles

Beyond direct damage to DNA, this compound also exhibits cellular toxicity. One key indicator of this is its effect on glutathione (B108866) (GSH) levels. Administration of the epoxide to rats was found to cause a significant decrease in hepatic GSH levels. nih.gov Glutathione is a critical antioxidant that protects cells by neutralizing reactive molecules. Its depletion can lead to oxidative stress and cellular damage.

Furthermore, studies on mouse lymphocytes demonstrated that all four tested epoxides, including this compound, produced a significant decrease in the Mitotic Index (MI). umich.edu The Mitotic Index is a measure of the proportion of cells undergoing division, and a reduction indicates an inhibition of cell proliferation or cell death, which are hallmarks of cytotoxicity. umich.edu

Mechanistic Insights into Toxicity (e.g., electrophilic reactivity)

The toxicity of this compound is intrinsically linked to the chemical reactivity of its epoxide functional group. This three-membered ring is characterized by significant ring strain, rendering it susceptible to nucleophilic attack and subsequent ring-opening. This inherent electrophilicity is a key determinant of its toxicological profile.

One of the primary mechanisms of toxicity for epoxides is their ability to act as alkylating agents, forming covalent bonds with cellular nucleophiles such as DNA, RNA, and proteins. This alkylation can lead to a variety of adverse cellular effects, including genotoxicity and cytotoxicity. The presence of the electron-withdrawing p-nitrophenoxy group in this compound is thought to enhance the electrophilic character of the epoxide ring, potentially increasing its reactivity towards biological macromolecules.

A critical pathway in the detoxification of electrophilic compounds like this compound is conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The conjugation of the epoxide with GSH results in a more water-soluble and less toxic mercapturic acid derivative that can be readily excreted from the body.

Research has demonstrated that the administration of this compound to rats leads to a significant decrease in hepatic GSH levels nih.gov. This depletion of the cellular GSH pool can leave the cell more vulnerable to oxidative stress and damage from other reactive species. The metabolites recovered after administration of this compound include N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine, a downstream product of the initial glutathione conjugate nih.gov. This provides direct evidence of the compound's reaction with glutathione in vivo. The formation of p-nitrophenol as a metabolite has also been observed nih.gov.

The enzymatic conjugation of this compound with glutathione has been well-characterized. It is utilized as a model substrate in assays to determine the activity of glutathione S-transferases. The reaction involves the nucleophilic attack of the thiolate anion of glutathione on one of the carbon atoms of the epoxide ring, leading to the formation of a stable thioether bond.

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine | Glutathione Conjugation (Mercapturic Acid Pathway) | Indicates detoxification via reaction with glutathione. |

| p-Nitrophenol | Hydrolysis or other metabolic cleavage | Represents a breakdown product of the parent compound. |

Environmental Toxicology Considerations

A comprehensive assessment of the environmental toxicology of this compound is currently limited by a lack of available scientific literature. Specific studies detailing its environmental fate, persistence, bioaccumulation, and toxicity to aquatic or terrestrial organisms could not be identified in a thorough review of publicly accessible databases.

Similarly, no studies were found that investigated the ecotoxicological effects of this compound on representative environmental species. Therefore, its potential to cause harm to aquatic life, soil microorganisms, or other non-target organisms cannot be definitively assessed at this time. Further research is required to fill this knowledge gap and to provide a basis for a scientifically sound evaluation of the environmental risks associated with this compound.

| Environmental Aspect | Information Availability | Data Details |

|---|---|---|

| Environmental Fate and Persistence | Not Available | No specific studies on biodegradation, hydrolysis, or photolysis were found. |

| Aquatic Toxicity | Not Available | No data on toxicity to fish, invertebrates, or algae were identified. |

| Terrestrial Toxicity | Not Available | No information on effects on soil organisms or plants was found. |

| Bioaccumulation Potential | Not Available | No studies on bioconcentration or bioaccumulation were located. |

Applications of 1,2 Epoxy 3 P Nitrophenoxy Propane in Advanced Research

Probe for Enzyme Active Site Characterization

1,2-Epoxy-3-(p-nitrophenoxy)propane is a well-established probe for characterizing the active sites of certain enzymes, particularly aspartic proteinases like pepsin. nih.gov The compound acts as an irreversible inhibitor by reacting with specific amino acid residues within the enzyme's active site. This reaction involves the esterification of essential carboxyl groups, typically from aspartic acid residues, leading to the inactivation of the enzyme.

The p-nitrophenoxy group in the compound's structure enhances its reactivity, while the epoxide ring is the primary site of interaction. ontosight.aiontosight.ai By observing the specific and often slow reaction with the active site, researchers can gain insights into the enzyme's structure and function. nih.gov This makes this compound a valuable reagent for studying the catalytic mechanisms of enzymes. nih.gov

Precursor for Novel Biochemical Reagents and Inhibitors

The reactive nature of this compound makes it a useful starting material for the synthesis of more complex and potent biochemical reagents and inhibitors. ontosight.aiontosight.ainih.gov

Design of Peptide-Based Enzyme Inhibitors

Researchers have utilized this compound as a foundational structure for creating novel peptide-based enzyme inhibitors. nih.gov While EPNP itself can inhibit enzymes like pepsin, the reaction is often slow. nih.gov To improve the speed and efficacy of inhibition, scientists have synthesized new inhibitors by linking a reactive epoxide group, derived from compounds like EPNP, to peptides. nih.gov These peptide-based inhibitors are designed to mimic the natural substrates of enzymes, leading to a more rapid and targeted inhibition. peptide.co.jp The general approach involves incorporating an epoxysuccinyl (ES) group, similar in reactivity to the epoxide in EPNP, into a peptide sequence. nih.gov

For instance, a series of inhibitors with the general structure Iva-L-Val-L-Val-(L-AA)n-N2H2-ES-OEt, where 'AA' represents bulky hydrophobic or aromatic amino acid residues, have been shown to inhibit porcine pepsin A much more effectively than EPNP alone. nih.gov This demonstrates the potential of using this compound as a scaffold for developing more potent and specific enzyme inhibitors.

Development of Fluorescent or Tagged Analogs

The core structure of this compound can be chemically modified to include fluorescent tags or other labels. This allows for the creation of probes that can be used to visualize and track the interactions between the inhibitor and its target enzyme in real-time. The development of such analogs is a common strategy in drug discovery and biochemical research to study ligand-receptor interactions.

The synthesis of fluorescent ligands often involves a multi-step process where a precursor molecule, which could be an analog of this compound, is modified to incorporate a linker and then a fluorophore. nih.gov This approach has been successfully used to develop fluorescent probes for G protein-coupled receptors (GPCRs), enabling real-time binding studies. nih.gov

Tool in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, this compound serves as a valuable tool for protein enrichment. Specifically, it is used to enrich proteins that contain cysteine residues. The epoxide group of the compound reacts with the thiol groups of cysteine residues, forming stable thioether linkages. This covalent modification allows for the selective isolation and subsequent analysis of these cysteine-containing proteins from complex biological mixtures.

Reference Compound for Epoxide Metabolism Studies

This compound is utilized as a reference compound in studies investigating the metabolism of epoxides. nih.govtandfonline.com Research in animal models, such as rabbits and rats, has shown that this compound is metabolized and excreted as several distinct products. nih.govtandfonline.com The primary metabolites identified include 2-hydroxy-3-(p-nitrophenoxy)propionic acid and N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine. nih.govtandfonline.com Additionally, p-nitrophenol is also found as a metabolite. nih.govtandfonline.com

The administration of this compound has been observed to cause a significant decrease in the levels of hepatic glutathione (B108866) (GSH). nih.govtandfonline.com This indicates that the compound interacts with the glutathione conjugation pathway, a major route for the detoxification of electrophilic compounds. The study of its metabolites provides valuable insights into the biotransformation pathways of epoxides in living organisms. nih.govtandfonline.com

Substrate in Enzymatic Assay Development

This compound is a key substrate in the development of enzymatic assays, particularly for Glutathione S-Transferases (GSTs). sigmaaldrich.com In these assays, the GST enzyme catalyzes the conjugation of reduced glutathione (GSH) to the epoxide ring of this compound. sigmaaldrich.com The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically 360 nm. sigmaaldrich.com

The assay provides a reliable method for determining the activity of GST enzymes. sigmaaldrich.com One unit of GST activity is defined as the amount of enzyme that conjugates 1.0 µmole of this compound with reduced glutathione per minute under specific conditions of pH and temperature. sigmaaldrich.com This application highlights the compound's role as a standard reagent for quantifying the activity of an important class of detoxification enzymes.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies Using Spectroscopic and Crystallographic Techniques

While 1,2-Epoxy-3-(p-nitrophenoxy)propane is known to be a substrate for Glutathione (B108866) S-transferase (GST), playing a role in detoxification pathways, the precise molecular interactions remain an area for deeper investigation. Advanced spectroscopic techniques are crucial for elucidating the detailed mechanism of action. Although foundational spectral data exists, further studies using high-resolution and multi-dimensional techniques could provide a more dynamic picture of its interactions. nih.gov

Future research should prioritize:

High-Resolution NMR Spectroscopy: To map the binding interface with target proteins like GST.

Time-Resolved Spectroscopy: To monitor the kinetics of the epoxide ring-opening reaction in real-time.

X-ray Crystallography: Co-crystallizing the compound with its target enzymes would provide definitive, atomic-level insights into its binding mode. The absence of publicly available crystal structures represents a significant gap in the current understanding of its stereospecific interactions.

Available Spectroscopic Data for this compound nih.gov

| Technique | Source / Method | Details |

|---|---|---|

| FTIR Spectra | CAPILLARY CELL: MELT | Provides information on functional groups. |

| 13C NMR Spectra | Eastman Organic Chemicals | Identifies the carbon skeleton of the molecule. |

| GC-MS | NIST Mass Spectrometry Data Center | Used for separation and identification based on mass-to-charge ratio. |

| UV-VIS Spectra | SpectraBase | Shows absorption in the ultraviolet-visible range, characteristic of the nitrophenyl group. |

Development of Highly Selective Derivatives for Biomedical Applications

The established use of this compound in proteomics research as a para-substituted nitro epoxide benzene (B151609) compound provides a foundation for creating more sophisticated tools. scbt.comscbt.com The reactivity of the epoxide moiety makes it an excellent scaffold for chemical modification. ontosight.aiontosight.ai

Future development could focus on:

Target-Specific Probes: Synthesizing derivatives where the p-nitrophenoxy group is replaced with other functionalities (e.g., fluorophores, biotin (B1667282) tags) to create probes for specific enzyme families.

Therapeutic Agents: Given its classification as a protease inhibitor, derivatives could be designed to enhance selectivity and potency towards specific proteases implicated in disease. nih.gov Modifications to the aromatic ring or the linker between the ring and the epoxide could fine-tune these properties.

Computational Drug Design and Docking Studies

Computational chemistry offers a powerful, resource-efficient way to explore the potential of this compound and its hypothetical derivatives. Molecular docking studies could simulate the interaction of this compound with the active sites of key enzymes like GSTs and various proteases. nih.gov Such studies would help rationalize its inhibitory activity and guide the synthesis of new derivatives with improved binding affinity and selectivity.

Predicted collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, are already available and can be used to validate computational models. uni.lu

Predicted Collision Cross Section (CCS) Data uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 196.06044 | 134.2 |

| [M+Na]+ | 218.04238 | 143.1 |

| [M-H]- | 194.04588 | 142.7 |

| [M+K]+ | 234.01632 | 138.4 |

Investigation of Environmental Fate and Remediation Strategies

Understanding the environmental impact of this compound is critical. Studies have shown that it is metabolized in rats and rabbits, leading to a significant decrease in hepatic glutathione (GSH) levels and the excretion of specific metabolites. nih.gov Its detection in human blood suggests it is part of the human exposome, which encompasses all environmental exposures throughout a lifetime. hmdb.ca

Future research should aim to:

Characterize Biodegradation Pathways: Identify microorganisms capable of degrading the compound and elucidate the enzymatic pathways involved.

Assess Ecotoxicity: Conduct systematic studies on its effects on various environmental organisms (algae, invertebrates, fish).

Develop Remediation Technologies: Explore strategies based on its known biochemistry, such as bioremediation approaches that leverage the glutathione conjugation pathway. nih.gov General protocols for epoxide spills, such as absorption in materials like vermiculite (B1170534) or sand followed by disposal as hazardous waste, provide a starting point for developing specific remediation plans. nj.gov

Key identified metabolites include 2-hydroxy-3-(p-nitrophenoxy)propionic acid, N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]-L-cysteine, and p-nitrophenol. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Effects

Systematic SAR and QSAR analyses are essential for optimizing the biological activity of this compound and its derivatives.

SAR Analysis: A qualitative SAR can be established based on its known structure. The epoxide ring is the key reactive group responsible for covalent modification of nucleophilic sites in proteins, while the p-nitrophenoxy group influences the compound's electronic properties and acts as a recognition element or leaving group. ontosight.ai The primary biological effect for these studies is its interaction with and depletion of glutathione. nih.gov

QSAR Analysis: Future research should involve the synthesis of a library of analogs with systematic variations in the aromatic ring and linker. By measuring the biological activity of these analogs (e.g., IC50 for GST inhibition) and correlating it with computed physicochemical descriptors (e.g., logP, Hammett constants, steric parameters), a predictive QSAR model can be built. This model would accelerate the design of new compounds with desired properties, minimizing trial-and-error synthesis.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Epoxy-3-(p-nitrophenoxy)propane with high purity?

Synthesis typically involves the reaction of epichlorohydrin with p-nitrophenol under alkaline conditions. A key step is controlling the stoichiometry (e.g., 1:1 molar ratio of epichlorohydrin to p-nitrophenol) and reaction temperature (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%). Structural confirmation requires NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR to verify the epoxy ring and nitro group integrity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Standard characterization includes:

- NMR spectroscopy : <sup>1</sup>H NMR should show signals for the epoxy ring protons (δ 3.1–4.0 ppm) and aromatic protons from the p-nitrophenoxy group (δ 7.0–8.3 ppm).

- FT-IR : Peaks at ~910 cm<sup>-1</sup> (epoxide C-O-C stretch) and 1520–1350 cm<sup>-1</sup> (asymmetric/symmetric NO2 stretches).

- Mass spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion [M+H]<sup>+</sup> at m/z 196.1.

- Melting point : 177–178°C (deviations suggest impurities) .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inhibitor in protease studies?

The compound covalently binds to catalytic residues in proteases via its epoxy group. For example, in porcine pepsin (an aspartic protease), it irreversibly inhibits activity by alkylating the active-site aspartate residues. Methodologically:

Q. What considerations are needed when using this compound in enzyme kinetics studies with GST isoforms?

The compound is a substrate for GSTT1-1 and an inhibitor for glutamic peptidases . Key considerations:

- Substrate specificity : Use 0.1–1.0 mM EPNP with 1 mM glutathione (GSH) in Tris-HCl buffer (pH 6.5). Monitor conjugation at 360 nm (ε = 1.8 mM<sup>-1</sup>cm<sup>-1</sup>).

- Genetic polymorphisms : Human GSTT1-1 variants (e.g., D141N) show reduced activity. Pre-screen cell lines or tissues for GSTT1 genotype using PCR.

- Inhibition assays : For glutamic peptidases, use 2–10 mM EPNP in 30-min pre-incubation steps. Activity loss indicates covalent modification of catalytic glutamic acid residues .

Q. How do metabolic pathways influence the compound’s toxicity in human models?

EPNP undergoes glutathione conjugation via GSTT1-1, producing non-toxic metabolites. However, polymorphisms in GSTT1 (e.g., null genotypes) increase susceptibility to toxicity. Methodological steps:

- Use human liver microsomes or recombinant GST isoforms to quantify conjugation rates (HPLC or LC-MS).

- Compare cytotoxicity (e.g., IC50 via MTT assay) in GSTT1-positive vs. GSTT1-null cell lines.

- Reference kinetic parameters: Km (GSH) = 0.5–1.0 mM, Vmax = 2–5 µmol/min/mg .

Key Notes for Experimental Design

- Storage : Store EPNP in anhydrous conditions (desiccator, -20°C) to prevent epoxy ring hydrolysis.

- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid inhalation (vapor pressure: 8.16E-05 mmHg at 25°C) .

- Cross-reactivity : Validate specificity when using EPNP in multi-enzyme systems (e.g., confirm absence of GSTP1-1 activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.